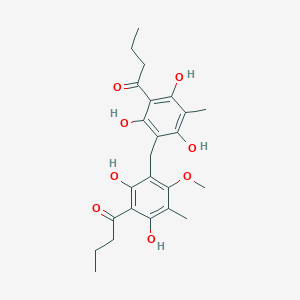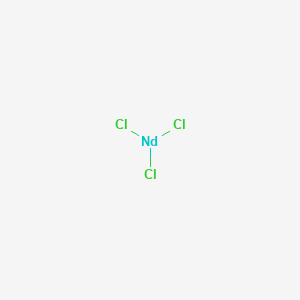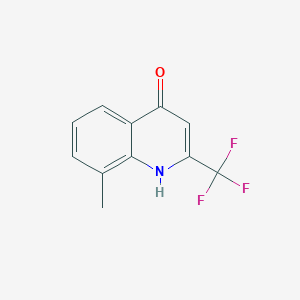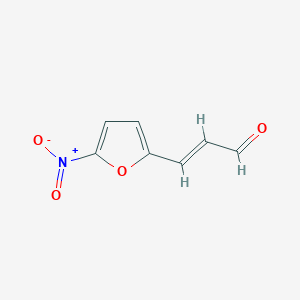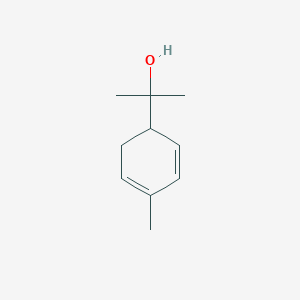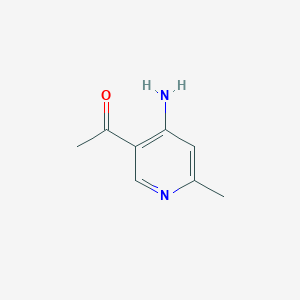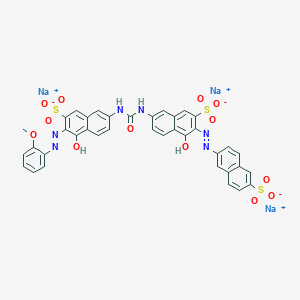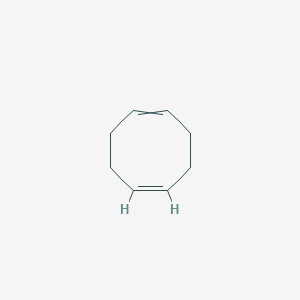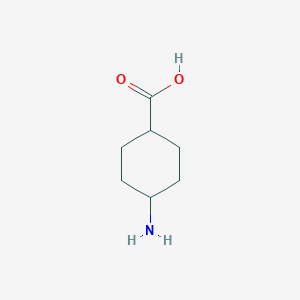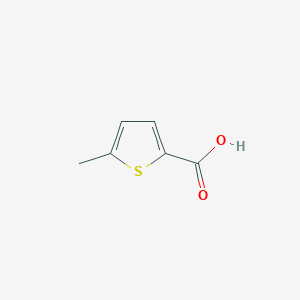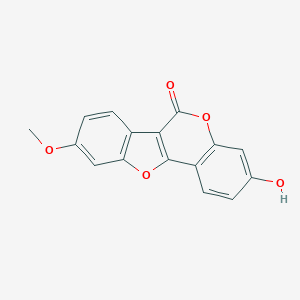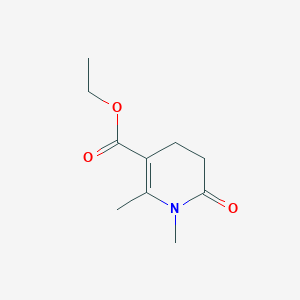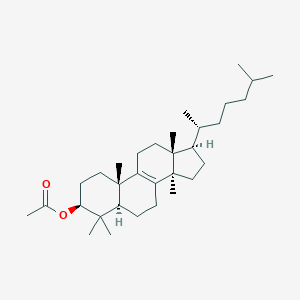
Lanost-8-en-3beta-ol, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanost-8-en-3beta-ol, acetate is a chemical compound that belongs to the triterpenoid family. It is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
作用机制
The mechanism of action of Lanost-8-en-3beta-ol, acetate is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of nuclear factor-kappa B (NF-kappaB) signaling pathway. NF-kappaB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-kappaB, Lanost-8-en-3beta-ol, acetate reduces the production of pro-inflammatory cytokines. Its anticancer activity is believed to be due to the induction of apoptosis in cancer cells through the activation of caspases.
生化和生理效应
Lanost-8-en-3beta-ol, acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant activity. Additionally, it has been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, which is a target for cholesterol-lowering drugs.
实验室实验的优点和局限性
Lanost-8-en-3beta-ol, acetate has several advantages for lab experiments. It is readily available and can be easily synthesized from lanosterol. Additionally, it exhibits potent biological activities at low concentrations, making it a promising compound for drug discovery. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on Lanost-8-en-3beta-ol, acetate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Other future directions include the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
In conclusion, Lanost-8-en-3beta-ol, acetate is a triterpenoid compound with potent anti-inflammatory and anticancer activities. Its synthesis method involves the oxidation of lanosterol followed by acetylation. Lanost-8-en-3beta-ol, acetate inhibits pro-inflammatory cytokine production by inhibiting the NF-kappaB signaling pathway and induces apoptosis in cancer cells. It has various biochemical and physiological effects and is a promising compound for drug discovery. Future research directions include investigating its potential therapeutic use, identifying its molecular targets, and developing more efficient synthesis methods.
合成方法
Lanost-8-en-3beta-ol, acetate can be synthesized from lanosterol, which is a natural intermediate in the biosynthesis of cholesterol. The synthesis method involves the oxidation of lanosterol to form lanosta-8,24-diene-3beta-ol, followed by acetylation with acetic anhydride to produce Lanost-8-en-3beta-ol, acetate.
科学研究应用
Lanost-8-en-3beta-ol, acetate has been extensively studied for its various biological activities. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. Additionally, Lanost-8-en-3beta-ol, acetate has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
属性
CAS 编号 |
1724-19-2 |
|---|---|
产品名称 |
Lanost-8-en-3beta-ol, acetate |
分子式 |
C32H54O2 |
分子量 |
470.8 g/mol |
IUPAC 名称 |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |
InChI 键 |
VARRUGKCHMYWET-VBGFMNGASA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



